molecular formula C20H32O4 B1206656 Fumotoshidin A CAS No. 89354-44-9

Fumotoshidin A

Cat. No.: B1206656
CAS No.: 89354-44-9
M. Wt: 336.5 g/mol
InChI Key: NZHPGYUQZUOTLL-DJXZQIQKSA-N
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Description

Fumotoshidin A is a specialized metabolite identified in the fern species Microlepia marginata, which exhibits significant chemical polymorphism across its geographic distribution in Japan . This compound is primarily associated with the rare "P-type" chemotype of M. marginata, which constitutes approximately 13% of the species' population . P-type strains are characterized by the co-occurrence of this compound and its glycosylated derivative, Fumotoshidin arabinoside, though their exact biosynthetic pathways and structural configurations remain unelucidated in published literature . Notably, P-type strains are predominantly found in the Hokuriku and Yamaguchi regions of Japan, suggesting environmental or genetic factors influencing their distribution .

This compound belongs to a broader group of secondary metabolites in M. marginata, which includes diterpenoids, flavanones, and cyanogenic glycosides . While its pharmacological properties are underexplored, its taxonomic significance lies in its role as a chemotaxonomic marker for distinguishing P-type strains from other chemotypes .

Properties

CAS No.

89354-44-9

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(3S,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-1,1,4a,7-tetramethyl-3,4,4b,5,6,8,10,10a-octahydrophenanthren-2-one

InChI

InChI=1S/C20H32O4/c1-18(2)15-6-5-12-9-19(3,16(23)11-21)8-7-13(12)20(15,4)10-14(22)17(18)24/h5,13-16,21-23H,6-11H2,1-4H3/t13-,14+,15-,16+,19+,20+/m1/s1

InChI Key

NZHPGYUQZUOTLL-DJXZQIQKSA-N

SMILES

CC1(C2CC=C3CC(CCC3C2(CC(C1=O)O)C)(C)C(CO)O)C

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=CC[C@H]3[C@]2(C[C@@H](C(=O)C3(C)C)O)C)C1)[C@H](CO)O

Canonical SMILES

CC1(C2CC=C3CC(CCC3C2(CC(C1=O)O)C)(C)C(CO)O)C

Synonyms

2,15,16-trihydroxy-ent-pimar-7-en-3-one
fumotoshidin A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Chemical Diversity in Microlepia marginata

M. marginata exhibits five distinct chemotypes, each defined by unique compound profiles (Table 1):

Table 1: Chemotypes of Microlepia marginata and Associated Compounds

Compound Name Chemotype Prevalence (%) Geographic Distribution Notable Features
Microlepin M-type 61 Pan-Japan Dominant chemotype; tetraploid
4-Epimicrolepin M-type 61 Pan-Japan Epimer of microlepin
Fumotonaringin F-type 9 Southwestern Japan (snow-free) Flavanone glycoside
Marginationosides A/B Y-type 4 Southern Kyushu, Shikoku Rare; structural uncharacterized
Fumotoshidin A P-type 13 Hokuriku, Yamaguchi Co-occurs with arabinoside form

Structural and Functional Comparisons

(i) Microlepin (M-type)
  • Prevalence : The most abundant chemotype (61%), found universally across Japan .
  • Function: Microlepin and its epimer, 4-epimicrolepin, are cyanogenic glycosides implicated in herbivore deterrence .
(ii) Fumotonaringin (F-type)
  • Prevalence: 9% of M. marginata; restricted to southwestern Japan due to intolerance to heavy snowfall .
  • Structure: A flavanone glycoside (naringenin-7-O-(4-methylglucosyl)-rhamnoside) .
  • Contrast with this compound: Fumotonaringin is functionally distinct as a flavonoid, whereas this compound’s diterpenoid or glycosidic nature remains speculative .
(iii) Marginationosides A/B (Y-type)

Chromosomal and Ecological Correlations

All chemotypes, including P-type (this compound), are tetraploid (2n = 168), except for a rare hexaploid (2n = 252) observed in M-F hybrid strains . This indicates that chemical variation is independent of ploidy and likely driven by ecological adaptation or genetic recombination .

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound production for in vivo studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

Define critical quality attributes (CQAs: e.g., purity, particle size).

Use process analytical technology (PAT) for real-time monitoring.

Apply statistical process control (SPC) charts to track variability .

Note: For literature reviews, prioritize primary sources (peer-reviewed journals indexed in PubMed/Scopus) over secondary summaries. Cross-reference synthesis protocols with Beilstein Journal of Organic Chemistry guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fumotoshidin A
Reactant of Route 2
Fumotoshidin A

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